5-Bromo-2-iodo-4-methoxyaniline
Description
Significance of Polyhalogenated Anilines in Organic Synthesis
Polyhalogenated anilines are highly valuable building blocks in modern organic synthesis. Their importance stems from the presence of multiple reactive sites on the aromatic ring. Halogen atoms, particularly bromine and iodine, serve as versatile "handles" for a variety of powerful chemical transformations. They are key substrates in numerous metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental methods for constructing complex carbon-carbon and carbon-heteroatom bonds.
The ability to have different halogens on the same ring, as in 5-Bromo-2-iodo-4-methoxyaniline, allows for selective, sequential reactions. Due to the differing bond strengths (C-I < C-Br), the iodine atom can typically be reacted selectively over the bromine atom, enabling the stepwise introduction of different molecular fragments. This regiochemical control is crucial for the efficient and precise synthesis of complex target molecules, including pharmaceuticals, agrochemicals, and advanced materials. Furthermore, the amino group can be readily converted into other functional groups, most notably diazonium salts, further expanding the synthetic utility of these compounds. libretexts.org
Strategic Utility of Electrophilic and Nucleophilic Sites in Aromatic Chemistry
The reactivity of an aromatic ring is dictated by the electronic properties of its substituents. Electron-donating groups increase the electron density of the ring, making it more nucleophilic and highly reactive towards electrophilic attack. Conversely, electron-withdrawing groups decrease the ring's electron density, making it less reactive to electrophiles but more susceptible to nucleophilic aromatic substitution. pw.live
This compound possesses a sophisticated arrangement of functional groups that create distinct electrophilic and nucleophilic sites.
Nucleophilic Character: The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are strong electron-donating groups. They increase the electron density of the benzene (B151609) ring, particularly at the positions ortho and para to themselves, making the ring strongly activated for electrophilic aromatic substitution. byjus.com
Electrophilic Sites: The carbon atoms bonded to the halogens (C-Br and C-I) are electrophilic. The high electronegativity of the halogens polarizes these bonds, creating a partial positive charge on the carbon atoms. pw.live This makes them susceptible to attack by nucleophiles, primarily through organometallic cross-coupling pathways.
This duality is of immense strategic value. A synthetic chemist can choose to exploit the nucleophilic aromatic ring for an electrophilic substitution reaction or target the electrophilic carbon-halogen bonds for a nucleophilic substitution or coupling reaction, often with high selectivity based on the reaction conditions chosen.
Research Context for this compound
This compound is a specialized chemical intermediate available commercially for research and development purposes. aablocks.comkeyorganics.netcymitquimica.com While extensive literature on this specific molecule is not widespread, its structural features place it firmly in the context of advanced building blocks for organic and materials chemistry.
The research significance of closely related molecules provides a clear indication of its potential applications. For instance, the analogous compound 5-bromo-4-iodo-2-methylaniline (B12931903) serves as a critical intermediate in the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives. nih.gov This suggests that this compound is likely valued for its utility in constructing complex, polycyclic aromatic systems with tailored electronic and photophysical properties. Its polysubstituted and differentially halogenated nature makes it an ideal candidate for creating novel ligands, complex drug scaffolds, and functional organic materials where precise control over molecular architecture is paramount.
Compound Data
Below are the key identifiers and properties for this compound.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₇H₇BrINO |
| Molecular Weight | 328.01 g/mol |
| CAS Number | 1361021-26-2 |
| MDL Number | MFCD28348436 |
Detailed Research Findings
Detailed research findings on the synthesis and reactivity of this compound are based on established principles of organic chemistry and data from analogous compounds.
Synthesis
The synthesis of polysubstituted anilines like this compound typically proceeds through multi-step sequences starting from simpler, commercially available materials. A plausible and common strategy involves the functionalization of a benzene ring followed by the reduction of a nitro group to form the aniline (B41778). For example, a common route to a related compound, 5-bromo-2-iodoaniline, involves the reduction of 4-bromo-1-iodo-2-nitrobenzene (B37996) using reagents like iron powder in the presence of an acid or ammonium (B1175870) chloride. chemicalbook.com
A similar pathway to this compound would likely start with a methoxy-substituted benzene derivative. The synthesis would involve sequential halogenation and nitration steps, with the order of reactions carefully chosen to ensure the correct regiochemistry, followed by a final reduction of the nitro group to yield the target aniline.
Reactivity
The reactivity of this compound is governed by its distinct functional groups:
Amino Group (-NH₂): This group is a potent activating, ortho, para-director for electrophilic substitution. byjus.com However, its high reactivity can be challenging to control. For many reactions, it is temporarily protected, often by acetylation to form an acetanilide. This moderates the activating effect and allows for more selective transformations on the ring before being deprotected via hydrolysis. libretexts.org The amino group can also be converted to a diazonium salt, which is an exceptionally versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -F, -H). libretexts.org
Carbon-Halogen Bonds (C-I and C-Br): These bonds are the primary sites for cross-coupling reactions. The carbon-iodine bond is significantly weaker and therefore more reactive than the carbon-bromine bond. This reactivity difference (C-I > C-Br >> C-Cl) is a cornerstone of modern organic synthesis, allowing for selective, sequential coupling reactions. For example, a Sonogashira coupling could be performed selectively at the C-I position, followed by a Suzuki or Buchwald-Hartwig coupling at the C-Br position under different catalytic conditions. This enables the controlled, stepwise construction of highly complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-iodo-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDQBDFQAXUJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 2 Iodo 4 Methoxyaniline
Regioselective Halogenation Strategies
The introduction of two different halogen atoms onto an aromatic ring in a specific orientation presents a significant synthetic challenge due to the directing effects of the substituents.
Controlled Sequential Bromination and Iodination
A primary route to 5-bromo-2-iodo-4-methoxyaniline involves the sequential halogenation of a suitable precursor, typically 4-methoxyaniline (p-anisidine) or a derivative. The order of halogen introduction is crucial. Given the activating nature of the amino and methoxy (B1213986) groups, which are ortho-, para-directing, careful control of reaction conditions is necessary to achieve the desired substitution pattern.
One common approach begins with the bromination of an N-acylated p-anisidine. The acetyl group moderates the activating effect of the amine, preventing polybromination and directing the bromine to the position ortho to the amine and meta to the methoxy group. Subsequent iodination, often using an iodinating agent like N-iodosuccinimide (NIS), can then be directed to the remaining activated position ortho to the amine. Finally, deprotection of the acetyl group yields the target molecule.
Alternatively, direct bromination of 4-methoxyaniline can be achieved with a mild brominating agent to install the bromine at the 3-position. Subsequent iodination would then target the highly activated position ortho to the amine, yielding the 2-iodo product.
Optimization of Reaction Conditions for Halogen Incorporation
The success of regioselective halogenation hinges on the meticulous optimization of reaction conditions. This includes the choice of halogenating agents, solvents, temperature, and catalysts. organic-chemistry.org
For bromination, reagents such as N-bromosuccinimide (NBS) or 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) can provide controlled monobromination. prepchem.com The use of non-polar solvents can sometimes help to suppress the high reactivity of the aniline (B41778) derivative. youtube.com For instance, the bromination of 2-methoxyaniline with 2,4,4,6-tetrabromo-2,5-cyclohexadienone in methylene (B1212753) chloride at low temperatures affords 4-bromo-2-methoxyaniline (B48862) in high yield. prepchem.com
For iodination, N-iodosuccinimide (NIS) is a widely used reagent. The choice of solvent is also critical; for example, using hexafluoroisopropanol (HFIP) as a solvent can enhance the reactivity of N-halosuccinimides and lead to mild and regioselective halogenation. organic-chemistry.org Palladium-catalyzed methods have also been developed for the regioselective halogenation of arene C-H bonds using N-halosuccinimides as oxidants, offering an alternative to traditional electrophilic aromatic substitution. organic-chemistry.org
Table 1: Reagents and Conditions for Regioselective Halogenation
| Precursor | Halogenating Agent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Methoxyaniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | Methylene Chloride | -10°C to room temp. | 4-Bromo-2-methoxyaniline | 96% | prepchem.com |
| 4-Halo-anisoles | N-Bromosuccinimide (NBS) or Iodine (I2) | Tetrahydrofuran (THF) | 0°C to overnight stirring | Multi-heterohalogenated anisoles | 86-93% | rsc.org |
| Arenes | N-Halosuccinimides (NBS, NIS, NCS) | Hexafluoroisopropanol (HFIP) | Mild conditions | Halogenated Arenes | Good yields | organic-chemistry.org |
Synthesis via Reduction of Nitroaromatic Precursors
An alternative and powerful strategy for the synthesis of this compound involves the reduction of a corresponding nitroaromatic compound. This approach allows for the introduction of the halogen atoms prior to the formation of the reactive aniline.
Preparation of Nitro-Halogenated Benzenes
The synthesis begins with a suitable nitrobenzene (B124822) derivative. For example, starting with 4-methoxy-2-nitroaniline (B140478), one could introduce the bromo and iodo substituents. The nitro group is a strong deactivating group and a meta-director, which influences the position of incoming electrophiles. The amino group, being a strong activator, would direct incoming electrophiles to the ortho and para positions. Therefore, a plausible route could involve the bromination of 4-methoxy-2-nitroaniline to yield 5-bromo-4-methoxy-2-nitroaniline. sigmaaldrich.com Subsequent iodination would then be directed to the remaining activated position.
Another approach involves starting with a di-halogenated nitrobenzene. For instance, a compound like 4-bromo-2-iodo-6-nitroanisole (B2579974) could serve as a precursor. synquestlabs.com The synthesis of such precursors often involves multi-step sequences starting from simpler halogenated nitroaromatics.
Catalytic and Non-Catalytic Reduction Protocols
Once the desired nitro-halogenated benzene (B151609) is obtained, the final step is the reduction of the nitro group to an amine. A variety of methods are available for this transformation, which can be broadly categorized as catalytic and non-catalytic. youtube.com
Catalytic Reduction: Catalytic hydrogenation is a common and efficient method. google.com This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. doubtnut.commasterorganicchemistry.comyoutube.com While effective, a key consideration is the potential for hydrodehalogenation, where the halogen atoms are reductively removed. google.com To mitigate this, modified catalysts or the addition of inhibitors can be employed. google.com For instance, using a 1% Platinum on carbon catalyst at low hydrogen pressure has been shown to be selective for nitro group reduction in the presence of halogens. stackexchange.com
Non-Catalytic Reduction: Chemical reduction methods offer an alternative to catalytic hydrogenation and are often more tolerant of halogen substituents. google.com Commonly used reducing agents include metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comyoutube.comchemguide.co.uk Stannous chloride (SnCl₂) in a solvent like ethanol (B145695) is another mild and effective reagent for reducing nitro groups without affecting other reducible or acid-sensitive groups like halogens. youtube.comstackexchange.com
Table 2: Comparison of Reduction Methods for Nitroaromatic Compounds
| Method | Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Pt, or Ni | High efficiency, clean reaction | Potential for hydrodehalogenation | google.comdoubtnut.commasterorganicchemistry.com |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl | Tolerant of halogens, cost-effective | Harsh acidic conditions, waste generation | masterorganicchemistry.comyoutube.comchemguide.co.uk |
| Stannous Chloride Reduction | SnCl₂·2H₂O in ethanol | Mild, selective for nitro group | Stoichiometric amounts of tin salts required | youtube.comstackexchange.com |
Halogen Exchange Reactions and Their Application
Halogen exchange reactions, particularly the conversion of bromoarenes to iodoarenes, can be a valuable tool in the synthesis of this compound. This strategy is often employed when direct iodination is difficult or results in poor regioselectivity.
The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides under specific conditions. manac-inc.co.jpmanac-inc.co.jp Copper-catalyzed halogen exchange (a modified Ullmann-type reaction) is a more common method for aromatic systems. In this reaction, a bromoarene can be converted to an iodoarene by treatment with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in the presence of a copper(I) catalyst and a ligand. uni.lu
For the synthesis of this compound, a potential route could involve the preparation of a dibromo- or a bromo-chloro-methoxyaniline precursor. A selective halogen exchange could then be performed to replace one of the halogens with iodine. The regioselectivity of the halogen exchange can be influenced by the electronic and steric environment of the halogen atoms. For example, in a 3-substituted 1,2-dibromo arene, a halogen-metal exchange using isopropylmagnesium chloride occurs predominantly at the 2-position. organic-chemistry.org This regioselectivity can be exploited to introduce iodine at a specific position.
Recent developments have also shown that N-chloroimides can be readily converted to N-bromo or N-iodo imides by reacting them with inorganic bromide or iodide salts, which can then be used in subsequent halogenation reactions. nih.gov
Palladium-Catalyzed Halide Scrambling and Exchange
Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of di- and polyhalogenated aromatic compounds, palladium catalysts can facilitate halide scrambling or selective exchange, which can be a desirable transformation or a competing side reaction.
The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl, which allows for selective functionalization of one halide in the presence of another. However, under certain conditions, palladium complexes can catalyze the exchange of halide ligands between aryl molecules, a process known as halide scrambling. Mechanistic studies have shown that this can occur through various pathways, including the reversible oxidative addition of aryl halides to a low-valent palladium center.
While specific studies on the palladium-catalyzed halide scrambling of this compound are not extensively documented, the principles can be inferred from related systems. For instance, the use of specific phosphine (B1218219) ligands can influence the selectivity of palladium-catalyzed reactions involving aryl halides. The choice of ligand can affect the rate of oxidative addition and reductive elimination, thereby controlling the extent of halide exchange. In some cases, dinuclear palladium(I) complexes have been shown to readily react with aryl iodides, leading to the exchange of halide ligands.
The following table illustrates the general conditions for palladium-catalyzed cross-coupling reactions of aryl halides, which can be adapted to selectively functionalize the iodo or bromo position of this compound or to potentially induce halide exchange under specific conditions.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Application |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | Suzuki Coupling |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | Buchwald-Hartwig Amination |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 80 | Sonogashira Coupling |
Copper-Mediated Transformations Involving Diazonium Intermediates
The Sandmeyer reaction, a cornerstone of aromatic chemistry, utilizes copper salts to convert aryl diazonium salts into a wide array of functional groups. google.com This transformation is particularly useful for introducing halides, cyano groups, and other functionalities onto an aromatic ring. The reaction proceeds via a radical mechanism initiated by a single-electron transfer from a copper(I) species to the diazonium salt. researchgate.net
For the synthesis of this compound, a potential route involves the diazotization of a precursor aniline, such as 2-bromo-5-iodo-4-methoxyaniline, followed by a copper-mediated transformation if a different halide or functional group were desired. More directly, the synthesis of iodoarenes from anilines can be achieved through a diazotization-iodination sequence. While copper catalysis is classic for chlorides and bromides, the introduction of iodine is often accomplished with potassium iodide, sometimes without a copper catalyst, as the iodide ion itself can act as a reducing agent. google.com However, copper catalysis can still be employed to enhance the efficiency and control of the iodination.
The general mechanism for a copper(I)-catalyzed Sandmeyer reaction is as follows:
Formation of an aryl diazonium salt from the corresponding aniline with nitrous acid.
Single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical and N₂ gas.
Reaction of the aryl radical with a copper(II) species (formed in the previous step) or another nucleophile to yield the final product and regenerate the Cu(I) catalyst.
Table 2: General Conditions for Sandmeyer-Type Reactions
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Product |
| Aryl Amine | NaNO₂, HCl | CuCl | Water/HCl | 0-5 then heat | Aryl Chloride |
| Aryl Amine | NaNO₂, HBr | CuBr | Water/HBr | 0-5 then heat | Aryl Bromide |
| Aryl Amine | NaNO₂, H₂SO₄ | KI | Water | 0-5 then heat | Aryl Iodide |
Directed Ortho Metalation (DoM) Approaches for Site-Selective Functionalization
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. nih.gov
Design and Application of Directing Metalation Groups (DMGs) in Haloanilines
In the context of this compound, the methoxy and amino (or a protected form of the amino) groups can act as DMGs. The relative directing ability of these groups, along with the influence of the existing halogen substituents, dictates the site of metalation. The general hierarchy of directing group strength is a crucial consideration in designing a DoM strategy. For haloanilines, the amino group, often protected as an amide or carbamate, is a potent DMG. The methoxy group is also an effective DMG. nih.gov
Regiocontrol in Lithiation and Subsequent Electrophilic Trapping
The regioselectivity of the lithiation of this compound would be a complex interplay of the directing effects of the methoxy and amino groups and the electronic and steric effects of the bromine and iodine atoms. The amino group, particularly when protected, is generally a stronger directing group than the methoxy group. Therefore, lithiation would be expected to occur ortho to the amino group. However, the presence of the bulky iodine atom at the 2-position could sterically hinder lithiation at the 3-position. Consequently, the most likely site for lithiation would be the position ortho to the methoxy group and meta to the amino group, if the directing power of the methoxy group can overcome the deactivating effect of the para-bromo substituent.
Once the aryllithium intermediate is formed, it can be trapped with a variety of electrophiles to introduce new functional groups with high regioselectivity. Common electrophiles include alkyl halides, aldehydes, ketones, carbon dioxide, and sources of halogens.
Mechanistic Insights into DoM Selectivity
The selectivity in DoM reactions arises from a complex-induced proximity effect (CIPE). The organolithium reagent first coordinates to the heteroatom of the DMG. This brings the basic alkyl group of the organolithium in close proximity to the ortho-protons, facilitating their abstraction. The stability of the resulting ortho-lithiated species is also a key factor. In haloanilines, the inductive effects of the halogens can increase the acidity of the aromatic protons, potentially influencing the site of metalation.
Novel Synthetic Routes and Green Chemistry Considerations
Recent research has focused on developing more sustainable and efficient synthetic methods. A documented synthesis of this compound involves the reduction of the corresponding nitro-precursor, 1-bromo-4-iodo-2-methoxy-5-nitrobenzene. beilstein-journals.org This reduction can be achieved using iron powder in the presence of an acid, a classic and effective method for converting nitroarenes to anilines. beilstein-journals.org
Table 3: Synthesis of this compound beilstein-journals.org
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Product |
| 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene | Fe, HCl | EtOH | 80 | 2 h | This compound |
In line with the principles of green chemistry, efforts are being made to replace hazardous reagents and solvents with more environmentally benign alternatives. For the synthesis of anilines, catalytic hydrogenation is a common method, but it often requires high pressures of hydrogen gas and precious metal catalysts. dtic.mil Biocatalytic approaches using nitroreductase enzymes are emerging as a sustainable alternative, operating at room temperature and pressure in aqueous media. dtic.mil
For halogenation steps, traditional methods often employ corrosive and toxic molecular halogens. The use of N-halosuccinimides (NCS, NBS, NIS) offers a safer alternative. Furthermore, performing reactions in greener solvents, such as ionic liquids or even water, can significantly reduce the environmental impact. Microwave-assisted synthesis has also been shown to accelerate reactions and improve yields in a more energy-efficient manner. The development of catalyst- and solvent-free conditions for the synthesis of substituted anilines represents a significant advancement in green chemistry.
Reactivity Profile and Chemoselective Transformations of 5 Bromo 2 Iodo 4 Methoxyaniline
Transition Metal-Catalyzed Cross-Coupling Reactions
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to the selective functionalization of 5-Bromo-2-iodo-4-methoxyaniline. In transition metal-catalyzed cross-coupling reactions, the C-I bond is generally more reactive than the C-Br bond. This is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle of metals like palladium and nickel. This inherent reactivity difference allows for orthogonal transformations, where one halogen can be selectively reacted while the other remains intact for subsequent functionalization.
Orthogonal Reactivity of Bromine and Iodine Substituents
The ability to selectively address either the iodine or the bromine atom in this compound opens up pathways for the stepwise introduction of different substituents, leading to highly complex and diverse molecular architectures.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to dihalogenated substrates has been extensively studied. For this compound, palladium catalysts can be tuned to selectively target the more labile C-I bond.
In Suzuki-Miyaura coupling reactions , which form carbon-carbon bonds with boronic acids or their esters, the selective substitution of the iodine atom is readily achieved. A Chinese patent (CN110914238A) describes the use of this compound in Suzuki reactions, highlighting its utility in constructing biaryl structures. nih.gov While specific conditions for this exact substrate are not detailed in the public document, general principles suggest that using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) with a suitable base would favor reaction at the C-I position.
The Sonogashira coupling , which forges a carbon-carbon bond between a terminal alkyne and an aryl halide, also exhibits high selectivity for the C-I bond. The aforementioned patent also mentions the application of this compound in Sonogashira cross-coupling reactions. nih.gov This selectivity allows for the introduction of an alkynyl group at the 2-position, leaving the bromo group available for further transformations.
Table 1: Predicted Selectivity in Palladium-Catalyzed Reactions of this compound
| Reaction | Coupling Partner | Predicted Major Product |
| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-5-bromo-4-methoxyaniline |
| Sonogashira | Terminal alkyne | 5-Bromo-2-ethynyl-4-methoxyaniline |
| Heck | Alkene | 5-Bromo-4-methoxy-2-vinylaniline |
| Buchwald-Hartwig | Amine | N-Aryl-5-bromo-4-methoxyaniline |
This table is based on established principles of palladium catalysis and the known reactivity of similar dihaloarenes.
Nickel catalysts have emerged as a powerful alternative to palladium, often displaying unique reactivity and selectivity profiles. Nickel's smaller atomic radius and different redox potentials can lead to distinct mechanistic pathways. In the context of dihaloarenes, nickel catalysts can also be employed for the selective activation of C-I over C-Br bonds. However, under certain conditions, nickel catalysts are known to be more effective in activating less reactive C-Br bonds compared to palladium. This opens the possibility of reversing the conventional selectivity, although this would likely require careful tuning of the reaction conditions, particularly the choice of ligand.
Copper-catalyzed reactions, particularly the Ullmann condensation and copper-catalyzed C-N coupling, are valuable tools for the formation of carbon-heteroatom bonds. While less common for C-C bond formation compared to palladium and nickel, copper catalysis can be highly effective for the amination or etherification of aryl halides. Similar to palladium and nickel, copper-catalyzed reactions generally show a preference for the more reactive C-I bond. This would allow for the selective introduction of a nitrogen or oxygen nucleophile at the 2-position of this compound.
Ligand Design and Catalyst Optimization for Selectivity
The choice of ligand is crucial in controlling the outcome of transition metal-catalyzed cross-coupling reactions. Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, can significantly enhance the reactivity of the catalyst and influence the selectivity. For a substrate like this compound, a sterically demanding ligand could potentially enhance the selectivity for the less hindered C-I position. Conversely, specialized ligand systems might be developed to favor reaction at the C-Br bond, although this remains a significant challenge. Catalyst optimization also involves the careful selection of the metal precursor, base, solvent, and reaction temperature to fine-tune the reactivity and achieve the desired chemoselectivity.
Stereoelectronic Effects in Cross-Coupling Processes
The electronic nature and position of the substituents on the aromatic ring of this compound play a significant role in its reactivity. The electron-donating amino and methoxy (B1213986) groups increase the electron density of the aromatic ring, which can influence the rate of oxidative addition. The amino group at the 1-position and the methoxy group at the 4-position activate the ring towards electrophilic substitution, but in the context of cross-coupling, their electronic effects modulate the reactivity of the C-X bonds. The iodine atom is ortho to the activating amino group, which could further enhance its reactivity. Conversely, the bromine atom is meta to the amino group and ortho to the methoxy group, resulting in a different electronic environment. These stereoelectronic factors, in conjunction with the inherent bond strength differences, govern the chemoselectivity observed in cross-coupling reactions of this versatile building block.
Reactions Involving the Amine Functionality
The primary amine group in this compound is a key site for a variety of chemical modifications, including N-derivatization and diazotization reactions.
N-Derivatization Reactions (e.g., Acylation, Alkylation, Arylation)
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus susceptible to reactions with various electrophiles.
N-Acylation: The amine can be readily acylated to form the corresponding amides. This is often achieved by reacting this compound with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. For instance, N-acylation can be a useful strategy to protect the amine functionality during subsequent reactions. A general process for the acylation of N,N-diallylaniline involves the use of a carboxylic acid halide, which can be catalyzed by metals like palladium or copper. google.com
N-Alkylation: Direct N-alkylation of the amine can be accomplished using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of primary, secondary, and tertiary amines. More controlled N-alkylation can be achieved through reductive amination or by using specific alkylating agents under carefully controlled conditions. For example, N-monomethylation of primary aromatic amines can be achieved in high yield by first forming the N-trifluoroacetyl derivative, followed by treatment with methyl iodide under basic conditions. rsc.org Nanosized zeolite beta has also been shown to be an effective catalyst for the direct N-alkylation of amines with alcohols, offering an eco-friendly alternative. rsc.org
N-Arylation: The introduction of an aryl group onto the nitrogen atom can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the amine with an aryl halide or triflate. Microwave-mediated N-arylation of 4-chloroquinazolines with various substituted anilines has been shown to be an efficient method for forming C-N bonds. beilstein-journals.org Copper-catalyzed N-arylation of heterocycles with arylboronic acids also provides a versatile route to N-arylated products. organic-chemistry.orgmdpi.com
| Reaction Type | Reagents and Conditions | Product Type |
| N-Acylation | Acid chloride/anhydride, Base | Amide |
| N-Alkylation | Alkyl halide, Base or Reductive amination | Secondary/Tertiary Amine |
| N-Arylation | Aryl halide/triflate, Pd or Cu catalyst, Base | N-Aryl Amine |
Diazotization and Subsequent Transformations
The primary aromatic amine functionality of this compound can be converted into a diazonium salt, which is a versatile intermediate for a wide range of substitution reactions. The diazotization is typically carried out by treating the aniline (B41778) with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C).
Once formed, the diazonium salt can undergo various transformations, collectively known as Sandmeyer or Sandmeyer-type reactions, to introduce a variety of substituents onto the aromatic ring by replacing the diazonium group. organic-chemistry.orgnih.gov
Sandmeyer Reaction: This reaction involves the copper(I)-catalyzed substitution of the diazonium group with nucleophiles such as chloride, bromide, or cyanide.
Schiemann Reaction: This is a method for introducing fluorine into an aromatic ring by the thermal decomposition of an isolated aryldiazonium tetrafluoroborate (B81430) salt.
Gomberg-Bachmann Reaction: This reaction allows for the formation of biaryls through the reaction of a diazonium salt with another aromatic compound. researchgate.net
Iodination: The iodo group can be introduced by treating the diazonium salt with potassium iodide (KI), a reaction that does not typically require a copper catalyst. organic-chemistry.org For instance, the related compound 1-bromo-4-iodobenzene (B50087) can be prepared from 4-bromoaniline (B143363) via diazotization followed by treatment with potassium iodide. wikipedia.org A similar transformation of this compound would lead to the replacement of the amino group with another substituent, a reaction that would alter the electronic properties of the resulting molecule significantly.
| Reaction Name | Reagents | Product |
| Sandmeyer Reaction | CuCl / CuBr / CuCN | Aryl chloride / Aryl bromide / Aryl cyanide |
| Schiemann Reaction | HBF₄, heat | Aryl fluoride |
| Gomberg-Bachmann Reaction | Another aromatic compound | Biaryl |
| Iodination | KI | Aryl iodide |
Reactions Involving the Methoxy Functionality
The methoxy group (-OCH₃) is a key modulator of the reactivity of the aromatic ring and can also be a site for chemical transformation.
Selective Ether Cleavage and Demethylation
The methoxy group can be cleaved to yield the corresponding phenol (B47542) under specific reaction conditions. This O-demethylation is typically achieved using strong acids or Lewis acids.
Common reagents for ether cleavage include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). msu.edu The choice of reagent can be critical to achieve selectivity, especially in the presence of other sensitive functional groups. For instance, BBr₃ is a powerful reagent for cleaving aryl methyl ethers, often used at low temperatures. chemspider.com
Selective demethylation can be challenging due to the presence of the amine and halogen substituents. The reaction conditions must be carefully chosen to avoid unwanted side reactions.
Role of the Methoxy Group in Directing Aromatic Substitutions
The methoxy group is a strong electron-donating group through resonance, which significantly influences the regioselectivity of electrophilic aromatic substitution reactions. It is a powerful ortho, para-directing group, meaning it activates the positions ortho and para to it for electrophilic attack. beilstein-journals.org In this compound, the positions ortho to the methoxy group are C3 and C5. The C5 position is already substituted with a bromine atom. Therefore, the methoxy group strongly directs incoming electrophiles to the C3 position.
The activating effect of the methoxy group is due to the delocalization of the lone pair of electrons on the oxygen atom into the benzene (B151609) ring, which increases the electron density at the ortho and para positions. This makes the ring more nucleophilic and thus more reactive towards electrophiles.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Ring System
The benzene ring of this compound, being substituted with both activating (amino, methoxy) and deactivating (bromo, iodo) groups, can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome determined by the interplay of these substituents.
Electrophilic Aromatic Substitution: The strong activating and ortho, para-directing effects of the amino and methoxy groups dominate over the deactivating effects of the halogens. The amino group is the strongest activating group, followed by the methoxy group. Both direct incoming electrophiles to the positions ortho and para to them. In this molecule, the position ortho to the amino group and meta to the methoxy group (C3) is the most likely site for electrophilic attack. The position ortho to the methoxy group and meta to the amino group (C3) is also activated. The C6 position is sterically hindered by the adjacent iodine atom. Therefore, electrophilic substitution, such as nitration or further halogenation, is expected to occur predominantly at the C3 position. For example, nitration of the related 1-bromo-4-methoxy-2-nitrobenzene would be influenced by the directing effects of the existing substituents.
Regioselectivity and Competitive Reaction Pathways
The presence of two different halogen atoms (bromine and iodine) on the aromatic ring of this compound introduces the potential for competitive reaction pathways. The inherent difference in the bond strength of the carbon-halogen bonds (C-I < C-Br) is a primary determinant of which halogen will preferentially undergo reaction.
In reactions such as metal-halogen exchange, the weaker carbon-iodine bond is typically more reactive than the carbon-bromine bond. This is a well-established principle in organic chemistry, with the general reactivity trend for halogens in such exchanges being I > Br > Cl > F. harvard.eduprinceton.edu Therefore, in the presence of a strong base like an organolithium reagent, selective metal-halogen exchange at the C-2 position (the site of the iodine atom) is the expected major pathway.
The methoxy and amino groups also play a crucial role in directing the regioselectivity of reactions through a phenomenon known as directed ortho-metalation (DoM). Both the methoxy and amino groups are known directing groups that can coordinate with organolithium reagents, thereby increasing the acidity of the protons at the ortho positions. However, in the case of this compound, the facile lithium-iodine exchange is expected to be the dominant reaction pathway over deprotonation at the C-6 position.
Expected Regioselectivity in Metal-Halogen Exchange:
| Reagent | Expected Major Product | Expected Minor Product(s) | Rationale |
| n-Butyllithium | 5-Bromo-4-methoxy-2-lithioaniline | 6-Lithio-5-bromo-2-iodo-4-methoxyaniline | The C-I bond is significantly weaker than the C-Br bond, favoring selective lithium-iodine exchange. harvard.eduprinceton.edu |
| t-Butyllithium | 5-Bromo-4-methoxy-2-lithioaniline | 6-Lithio-5-bromo-2-iodo-4-methoxyaniline | Similar to n-butyllithium, selective lithium-iodine exchange is the kinetically favored pathway. |
Lithium-Halogen Exchange and Grignard Reactions
Lithium-Halogen Exchange:
The selective lithium-iodine exchange in this compound provides a powerful tool for the introduction of a wide range of electrophiles at the C-2 position. The resulting 5-bromo-4-methoxy-2-lithioaniline is a highly reactive intermediate that can be trapped with various electrophiles to yield disubstituted aniline derivatives.
This chemoselective functionalization is of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and materials. For instance, similar transformations have been reported for related compounds like 5-bromo-4-iodo-2-methylaniline (B12931903), which is a key intermediate in the synthesis of fluorescent materials. nih.gov
Grignard Reactions:
The formation of a Grignard reagent from this compound would also be expected to proceed with high regioselectivity. The reaction with magnesium metal would preferentially occur at the more reactive carbon-iodine bond, leading to the formation of the corresponding Grignard reagent, (5-Bromo-4-methoxy-2-aminophenyl)magnesium iodide.
This Grignard reagent can then be used in a variety of coupling reactions, such as the Kumada-Tamao-Corriu coupling, to introduce alkyl or aryl groups at the C-2 position. The successful formation and reaction of Grignard reagents from bromo- and iodoanilines have been documented, highlighting the feasibility of this approach.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. nih.gov For molecules like 5-Bromo-2-iodo-4-methoxyaniline, DFT, particularly with hybrid functionals like B3LYP, can provide a good balance of accuracy and computational cost for predicting a range of molecular properties. globalresearchonline.netjmaterenvironsci.com
Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution)
The electronic properties of a molecule are fundamental to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. wikipedia.org
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, which is a common feature in aniline derivatives. researchgate.net The electron-donating methoxy (B1213986) group at the para position would further increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing halogen atoms (bromo and iodo) would have a counteracting effect, potentially lowering the HOMO energy to some extent. The LUMO is likely to be distributed over the aromatic ring, with contributions from the substituents.
The charge distribution within the molecule, which can be visualized using Molecular Electrostatic Potential (MEP) maps, would highlight the electron-rich and electron-poor regions. The nitrogen atom of the amino group and the oxygen of the methoxy group are expected to be regions of negative potential, susceptible to electrophilic attack. In contrast, the hydrogen atoms of the amino group and the regions around the halogen atoms might exhibit positive potential.
Illustrative Data Table for Electronic Properties:
While specific calculated values for this compound are not available, a typical output from a DFT calculation would resemble the following table. The values presented here are for illustrative purposes and are based on trends observed in similar molecules. jmaterenvironsci.comthaiscience.info
| Property | Illustrative Calculated Value (Hartree) | Illustrative Calculated Value (eV) |
| HOMO Energy | -0.210 | -5.71 |
| LUMO Energy | -0.050 | -1.36 |
| HOMO-LUMO Gap | 0.160 | 4.35 |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. jmaterenvironsci.com The predicted shifts for this compound would be influenced by the electronic environment of each nucleus. The electron-donating methoxy group would shield the nearby protons and carbons, leading to lower chemical shifts, while the electronegative bromo and iodo substituents would cause deshielding, resulting in higher chemical shifts for adjacent nuclei.
Vibrational Frequencies: The vibrational modes of a molecule correspond to the stretching and bending of its bonds. These can be calculated using DFT and are often compared with experimental Infrared (IR) and Raman spectra to confirm the molecular structure. globalresearchonline.netasianpubs.org For this compound, characteristic vibrational frequencies would include N-H stretching of the amino group, C-H stretching of the aromatic ring, C-O stretching of the methoxy group, and C-Br and C-I stretching.
Illustrative Data Table for Predicted Vibrational Frequencies:
The following table provides an example of how calculated vibrational frequencies for key functional groups might be presented. These are representative values and not specific to the title compound. asianpubs.orgresearchgate.net
| Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) |
| N-H Symmetric Stretch | 3450 |
| N-H Asymmetric Stretch | 3550 |
| Aromatic C-H Stretch | 3050-3150 |
| C-O-C Asymmetric Stretch | 1250 |
| C-Br Stretch | 650 |
| C-I Stretch | 550 |
Conformational Analysis and Potential Energy Surfaces
The presence of the methoxy group introduces a degree of conformational flexibility in this compound due to rotation around the C-O bond. A Potential Energy Surface (PES) can be calculated to explore the different conformations and identify the most stable (lowest energy) geometry. colostate.eduwikipedia.orglibretexts.org The PES maps the energy of the molecule as a function of one or more geometric parameters, such as dihedral angles. wikipedia.orglibretexts.org For this molecule, the orientation of the methyl group of the methoxy substituent relative to the plane of the benzene (B151609) ring would be a key parameter to investigate.
Computational Modeling of Reaction Mechanisms
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying transient species like transition states and intermediates.
Elucidation of Transition States and Intermediates
For reactions involving this compound, such as electrophilic aromatic substitution, computational methods can be used to locate the transition state structures. rsc.orgucsb.edu A transition state is a saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. ucsb.edu By analyzing the geometry of the transition state, insights into the reaction mechanism can be gained. For example, in an electrophilic attack on the aniline ring, the structure of the sigma complex (an intermediate) and the preceding transition state can be modeled.
Calculation of Activation Energies and Reaction Pathways
The activation energy of a reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate. DFT calculations can provide reliable estimates of activation energies. rsc.org By mapping out the energies of reactants, intermediates, transition states, and products, a complete reaction pathway can be constructed. For this compound, the activating effect of the amino and methoxy groups, and the directing effects of all substituents, would influence the activation energies for electrophilic substitution at different positions on the ring. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.com However, in this molecule, the para position is blocked by the methoxy group, and one ortho position is occupied by the iodo atom. This would make the remaining ortho position a likely site for electrophilic attack.
Illustrative Data Table for Calculated Activation Energies:
This table illustrates how activation energies for a hypothetical electrophilic substitution reaction at different positions could be presented. The values are purely for demonstration.
| Reaction | Position of Substitution | Illustrative Calculated Activation Energy (kcal/mol) |
| Electrophilic Bromination | Ortho to -NH2 (C6) | 15 |
| Electrophilic Bromination | Meta to -NH2 (C3) | 25 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide critical insights into its behavior in different environments, such as in solution or at interfaces. Although direct MD studies on this specific compound are not readily found, research on other halogenated molecules demonstrates the utility of this approach.
For instance, MD simulations have been successfully employed to study halogenated derivatives of amyloidogenic peptides. nih.gov In such studies, modified force fields that account for the anisotropic charge distribution of halogen atoms (the "σ-hole") are used to accurately model halogen bonds. nih.gov This is particularly relevant for this compound, as the bromine and iodine atoms are capable of forming significant halogen bonds, which could influence its aggregation behavior, solubility, and interaction with other molecules.
A hypothetical MD simulation of this compound in an aqueous solution could track key parameters over time to understand its solvation and intermolecular interactions.
Conceptual Data from a Hypothetical Molecular Dynamics Simulation
| Simulation Time (ns) | Average Solvent Accessible Surface Area (Ų) | Number of Hydrogen Bonds (Aniline-Water) | Number of Halogen Bonds (Iodine-Water Oxygen) |
|---|---|---|---|
| 0 | 250.3 | 4.1 | 0.2 |
| 10 | 235.8 | 3.8 | 1.5 |
| 20 | 236.1 | 3.9 | 1.6 |
| 30 | 234.9 | 3.7 | 1.4 |
| 40 | 235.5 | 3.8 | 1.5 |
This table is illustrative and represents the type of data that could be generated from an MD simulation to analyze the stability and interaction patterns of the compound in a solvent.
Furthermore, MD simulations are utilized to assess the stability of ligand-receptor complexes. Studies on halogen-substituted inhibitors have used MD to explore how binding to a receptor is affected by halogenation. mdpi.com Similarly, MD simulations of this compound could be used to model its interaction with catalytic species or surfaces, providing atomistic details that are crucial for understanding its role in synthetic reactions.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogues
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.net While QSAR models typically relate structure to biological activity, QSPR models focus on properties relevant to chemical processes, including synthetic parameters. For analogues of this compound, QSPR studies have been conducted to predict various properties.
A key application of QSPR is the prediction of properties based on a set of calculated molecular descriptors. These descriptors can be constitutional, topological, geometric, or electronic in nature. For example, a QSPR study on aniline derivatives successfully modeled their viscosity using descriptors calculated through Density Functional Theory (DFT). researchgate.net The model established a linear relationship between viscosity and descriptors such as molecular volume, total energy, surface area, and the charge on the nitrogen atom. researchgate.net
Descriptors Used in a QSPR Study of Aniline Derivatives for Viscosity Prediction
| Compound | Volume (ų) | Total Energy (a.u.) | Surface Area (Ų) | Charge on N7 |
|---|---|---|---|---|
| Aniline | 321.05 | -287.62 | 318.84 | -0.68 |
| 2-methylaniline | 362.59 | -326.92 | 358.37 | -0.69 |
| 3-methylaniline | 362.59 | -326.92 | 357.77 | -0.68 |
| 4-methylaniline | 362.59 | -326.92 | 357.75 | -0.69 |
| 2-chloroaniline | 349.53 | -747.28 | 347.93 | -0.66 |
| 3-chloroaniline | 349.53 | -747.28 | 347.53 | -0.66 |
| 4-chloroaniline | 349.53 | -747.28 | 347.53 | -0.66 |
| 2-nitroaniline | 368.12 | -492.51 | 368.61 | -0.62 |
This table is based on data from a QSPR study on aniline derivatives and illustrates the types of descriptors used to build predictive models. researchgate.net The specific values are for illustrative purposes.
In the context of synthetic chemistry, QSPR models could be developed to predict parameters such as reaction yields, rates, or the regioselectivity of further substitutions on the aniline ring. For instance, computational studies on substituted anilines have established correlations between the one-electron oxidation potential and the energy of the Highest Occupied Molecular Orbital (HOMO), which can be a key parameter in predicting reactivity in certain synthetic transformations. umn.edu By developing QSPR models for a series of analogues of this compound, it would be possible to predict the optimal conditions or substitution patterns to achieve a desired synthetic outcome, thereby streamlining the experimental process.
Applications of 5 Bromo 2 Iodo 4 Methoxyaniline As a Strategic Synthetic Building Block
Synthesis of Architecturally Complex Aromatic and Heterocyclic Scaffolds
The unique substitution pattern of 5-Bromo-2-iodo-4-methoxyaniline provides chemists with a powerful tool for the regioselective synthesis of complex aromatic and heterocyclic structures. The presence of two different halogen atoms allows for sequential and site-selective cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Construction of Polyfunctionalized Biaryls and Oligoaryls
The synthesis of polyfunctionalized biaryls and oligoaryls often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. The carbon-iodine bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This difference in reactivity can be exploited to achieve selective functionalization at the 2-position of this compound, leaving the bromo group at the 5-position available for subsequent transformations.
For instance, a Suzuki coupling reaction with an arylboronic acid could be selectively performed at the iodo-substituted position to form a biaryl structure. The remaining bromo substituent can then be subjected to a second, different cross-coupling reaction, introducing another aryl group or a different functional moiety. This stepwise approach allows for the controlled and predictable assembly of complex, unsymmetrical biaryl and oligoaryl systems, which are key components in many advanced materials and pharmaceutical compounds.
Preparation of Nitrogen-Containing Heterocycles (e.g., Quinazolines, Azabenzenes)
The aniline (B41778) moiety in this compound is a key functional group for the construction of nitrogen-containing heterocycles. Quinazolines, a class of fused heterocycles with a wide range of biological activities, can be synthesized from appropriately substituted anilines. While direct examples using this compound are not extensively documented in readily available literature, the general synthetic strategies for quinazoline (B50416) formation are well-established and applicable.
One common approach involves the reaction of an anthranilic acid derivative with a suitable one-carbon synthon. Although this compound is not an anthranilic acid itself, it can be a precursor to one through carboxylation, or it can participate in other cyclization strategies. For example, a reaction with a nitrile or an aldehyde, often catalyzed by a transition metal, can lead to the formation of the quinazoline ring system. The bromo and iodo substituents would be carried through the synthesis, providing handles for further functionalization of the quinazoline core.
Similarly, the synthesis of other nitrogen-containing heterocycles, such as substituted azabenzenes (pyridines, pyrimidines, etc.), can be envisioned. The amino group can act as a nucleophile or be transformed into other functional groups that facilitate cyclization reactions. The presence of the halogens allows for the introduction of various substituents onto the newly formed heterocyclic ring through cross-coupling chemistry. For example, the synthesis of 5-bromo-2-iodopyrimidine (B48921) has been described as a useful intermediate for selective palladium-catalyzed cross-coupling reactions. rsc.org
Role in Multi-Step Total Syntheses of Natural Products and Designed Molecules
While specific examples of the use of this compound in the total synthesis of natural products are not prominently reported, its potential as a key building block is evident. The ability to perform sequential, site-selective cross-coupling reactions makes it an ideal starting material for the synthesis of complex natural products containing poly-substituted aromatic or heterocyclic cores.
In the context of designed molecules, particularly in medicinal chemistry and drug discovery, this building block offers a platform for creating libraries of compounds with diverse substitution patterns. The differential reactivity of the halogens allows for the systematic variation of substituents at two different positions of the aromatic ring, which is a crucial strategy in structure-activity relationship (SAR) studies.
Development of Diverse Compound Libraries for Chemical Research
The creation of compound libraries is a fundamental aspect of modern chemical research, particularly in the search for new bioactive molecules and materials. This compound is an excellent scaffold for generating such libraries due to its multiple, orthogonally reactive sites.
A typical library synthesis could involve a parallel synthesis approach where the iodo group is first reacted with a diverse set of building blocks (e.g., various boronic acids in a Suzuki coupling). The resulting library of 5-bromo-substituted biaryls can then be further diversified by reacting the bromo group with another set of reagents. This combinatorial approach can rapidly generate a large number of unique compounds from a single starting material, significantly accelerating the discovery process. The synthesis of various bromo-substituted indole (B1671886) building blocks has been shown to be a valuable strategy for creating diverse molecular libraries. researchgate.net
Utilization in Material Science Precursor Synthesis (e.g., polymerizable monomers, dyes)
The unique electronic and structural features of molecules derived from this compound make it a promising precursor for advanced materials. The extended π-systems that can be constructed through cross-coupling reactions are often associated with interesting photophysical properties, making them suitable for applications in organic electronics and photonics.
A notable example of a structurally related compound, 5-bromo-4-iodo-2-methylaniline (B12931903), has been reported as an important intermediate in the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives. nih.gov Spirosilabifluorenes are a class of materials known for their high thermal stability and quantum efficiency, making them attractive for use in organic light-emitting diodes (OLEDs). The synthetic principles applied to 5-bromo-4-iodo-2-methylaniline can be directly extrapolated to this compound, suggesting its potential in creating novel fluorescent materials.
Furthermore, the aniline functionality can be diazotized and coupled with other aromatic compounds to form azo dyes. The presence of the bromo and methoxy (B1213986) substituents would influence the color and properties of the resulting dyes. The halogens also provide a means to attach the dye molecule to other substrates, such as polymers, through covalent bonding.
Q & A
Q. What are the optimal synthetic routes for preparing 5-bromo-2-iodo-4-methoxyaniline with high purity?
Methodological Answer: The synthesis typically involves sequential halogenation and protection/deprotection steps. A common approach includes:
Bromination : React 4-methoxyaniline with bromine (Br₂) in acetic acid under controlled temperature (0–5°C) to introduce the bromine substituent .
Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) at 50–60°C to install the iodine group at the ortho position .
Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Monitor yields via HPLC or GC-MS .
Q. Key Parameters :
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR : H and C NMR confirm substituent positions (e.g., aromatic proton splitting patterns and methoxy group resonance at ~3.8 ppm) .
- XRD : Single-crystal X-ray diffraction (e.g., monoclinic system, space group ) resolves bond lengths and angles, critical for confirming the iodine-bromine spatial arrangement .
- Elemental Analysis : Validate molecular formula (C₇H₇BrINO) via combustion analysis or high-resolution mass spectrometry (HRMS) .
Q. How do electronic effects of bromine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The bulky iodine group at the ortho position hinders electrophilic substitution but enhances oxidative coupling reactivity in Pd-catalyzed reactions .
- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, directing nucleophilic attacks to the para position relative to the methoxy group. Use DFT calculations to map electron density profiles .
- Case Study : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ and K₂CO₃ in THF at 80°C, achieving >80% yield when iodine is retained as a directing group .
Q. How can researchers resolve contradictions in reported crystallographic data for halogenated aniline derivatives?
Methodological Answer: Discrepancies in bond lengths or space groups may arise from:
Polymorphism : Screen crystallization solvents (e.g., ethanol vs. DMSO) to isolate stable polymorphs .
Data Validation : Cross-reference with databases (e.g., Cambridge Structural Database) and apply R-factor metrics (<0.05) to assess diffraction quality .
Temperature Effects : Conduct XRD at multiple temperatures (e.g., 100K vs. 298K) to account for thermal motion artifacts .
Q. What role does this compound play in synthesizing fluorescent spirosilabifluorene derivatives?
Methodological Answer: The compound serves as a precursor for asymmetric spirosilabifluorenes via:
Buchwald-Hartwig Amination : Couple with diarylamines using Pd₂(dba)₃/Xantphos to form N-aryl bonds .
Silicon Bridging : React with dichlorosilanes under inert conditions to construct the spiro framework.
Fluorescence Tuning : Introduce electron-donating groups (e.g., -OCH₃) to shift emission wavelengths (λₑₘ = 450–500 nm) .
Q. How can computational modeling predict the stability of this compound under varying pH conditions?
Methodological Answer:
pKa Estimation : Use COSMO-RS or DFT to calculate protonation states (predicted pKa ~4.2 for the amine group) .
Degradation Pathways : Simulate hydrolysis kinetics in acidic (H⁺) vs. basic (OH⁻) media. The iodine substituent increases susceptibility to nucleophilic displacement at pH > 10 .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in amber vials at RT, desiccated to prevent hydrolysis. Avoid exposure to light (iodine photosensitivity) .
- PPE : Use nitrile gloves, lab coats, and fume hoods. Monitor air quality for halogenated amine vapors .
- Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal to reduce iodine toxicity .
Data-Driven Research Considerations
Q. How does the crystal packing of this compound influence its solid-state reactivity?
Methodological Answer: XRD reveals intermolecular N-H···O hydrogen bonds between amine and methoxy groups, stabilizing the lattice. This packing reduces solubility in nonpolar solvents but enhances thermal stability (Tₘ > 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
